molecular formula C9H9ClO4 B105269 2-Chloro-3,4-dimethoxybenzoic acid CAS No. 52009-53-7

2-Chloro-3,4-dimethoxybenzoic acid

Cat. No.: B105269
CAS No.: 52009-53-7
M. Wt: 216.62 g/mol
InChI Key: YSEIYOHXERRMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,4-dimethoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO4 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Processes

2-Chloro-3,4-dimethoxybenzoic acid plays a significant role in various synthesis and chemical processes. Bjørsvik and Norman (1999) reported on its use in the synthesis of veratric acid, highlighting how process variables influence the yield and the formation of side products like 2-chloro-4,5-dimethoxybenzoic acid in the haloform reaction (Bjørsvik & Norman, 1999). Almeida, Boman, and Lundstedt (2002) described the synthesis of N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate, involving the decarboxylation of this compound, as part of a four-step procedure (Almeida, Boman, & Lundstedt, 2002).

Crystallography and Physical Chemistry

Research has also been focused on the crystallographic properties and solubility of compounds related to this compound. Pinkus, Kautz, and Ahobila-Vajjula (2002) explored the crystal structure of 3,4-dimethoxybenzoic acid (Pinkus, Kautz, & Ahobila-Vajjula, 2002). Hart et al. (2015) conducted a study on the solubility of related compounds, including 3,4-dimethoxybenzoic acid, in various solvents (Hart et al., 2015).

Environmental Chemistry

Dallin, Wan, Krogh, Gill, and Moore (2009) investigated the aqueous photochemistry of compounds like syringic acid, related to this compound, to understand novel pH-dependent photosubstitution pathways (Dallin, Wan, Krogh, Gill, & Moore, 2009).

Material Science and Molecular Interactions

In the field of material science and molecular interactions, studies have been conducted to understand the behavior of compounds structurally similar to this compound. Oruganti, Nechipadappu, Khade, and Trivedi (2017) explored the solid-state versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid (Oruganti, Nechipadappu, Khade, & Trivedi, 2017). Liu et al. (2020) developed Abraham model correlations for solute transfer into solvents, considering compounds like 3,4-dimethoxybenzoic acid (Liu et al., 2020).

Antimicrobial and Herbicidal Research

Finally, in the realm of biochemistry and agriculture, Lattanzio, Venere, Linsalata, Lima, Ippolito, and Salerno (1996) investigated the antifungal activity of 2,5-dimethoxybenzoic acid, a compound related to this compound, on strawberry fruits (Lattanzio et al., 1996).

Safety and Hazards

The safety data sheet (SDS) for 2-Chloro-3,4-dimethoxybenzoic acid indicates that it has a GHS07 warning symbol . The hazard statement is H319, which means it causes serious eye irritation . Precautionary measures include P305 + P351 + P338, which involve rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

2-chloro-3,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIYOHXERRMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379309
Record name 2-Chloro-3,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52009-53-7
Record name 2-Chloro-3,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,4-dimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3,4-dimethoxybenzoic acid
Reactant of Route 2
2-Chloro-3,4-dimethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-3,4-dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-3,4-dimethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-3,4-dimethoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-3,4-dimethoxybenzoic acid
Customer
Q & A

Q1: What is the role of 2-Chloro-3,4-dimethoxybenzoic acid in the synthesis of N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate?

A1: this compound serves as the starting material for the synthesis. The synthesis involves a four-step procedure where this compound is first decarboxylated [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.